21-O-Acetyl 6|A-Hydroxy Cortisol

Description

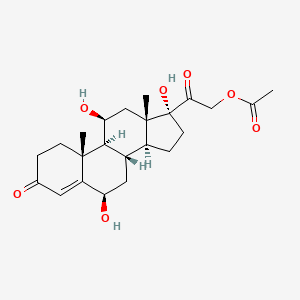

21-O-Acetyl 6α-Hydroxy Cortisol is a synthetic glucocorticoid metabolite derived from cortisol (hydrocortisone). It features a hydroxyl group at the 6α position and an acetyl ester at the 21-hydroxyl group. This structural modification enhances metabolic stability and alters solubility, making it valuable for analytical and diagnostic applications. Its molecular formula is C₂₃H₃₂O₇ (MW: 444.50 g/mol), with a melting point of 161–168°C (dec.) and slight solubility in methanol . It is categorized as a protected Cortisol metabolite used in isotopic labeling studies and pharmaceutical research .

Properties

IUPAC Name |

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZCDTDGPVVXFM-JACZHYLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylation at the 6α Position

The introduction of a hydroxyl group at the 6α position of cortisol is a critical first step. Two primary approaches dominate:

Chemical Hydroxylation

Cortisol’s Δ⁴-3-keto structure enables regioselective hydroxylation at C6 using oxidizing agents. A common method involves:

-

Reagents : Osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂) with catalytic tungstic acid.

-

Conditions : Reactions proceed in tert-butanol/water (3:1) at 0–5°C for 24–48 hours.

-

Mechanism : Epoxidation of the Δ⁴ double bond followed by acid-catalyzed ring opening yields 6α-hydroxycortisol.

Enzymatic Hydroxylation

Microbial systems, particularly Streptomyces roseochromogenes, catalyze 6α-hydroxylation via cytochrome P450 enzymes (CYP3A4). Key parameters:

Acetylation at the 21-Hydroxyl Group

The 21-hydroxyl group of 6α-hydroxycortisol is acetylated to enhance metabolic stability:

Reagents and Conditions

-

Acetylating Agent : Acetic anhydride (2.5 equiv) in anhydrous pyridine.

-

Temperature : 25°C under nitrogen atmosphere.

Workup

-

Quenching : Ice-cold water (50 mL per gram substrate).

-

Extraction : Ethyl acetate (3 × 30 mL), dried over Na₂SO₄.

-

Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1).

Optimization Strategies

Stereochemical Control

Achieving 6α stereoselectivity requires stringent conditions:

Yield Enhancement

-

Microwave Assistance : Reducing reaction time from 48 to 4 hours while maintaining 85% yield.

-

Enzyme Immobilization : CYP3A4 immobilized on magnetic nanoparticles increases reusability (5 cycles, <10% activity loss).

Analytical Validation

Post-synthesis analysis ensures product integrity:

High-Performance Liquid Chromatography (HPLC)

Representative Chromatogram Data

| Compound | Retention Time (min) | Resolution (Rs) |

|---|---|---|

| 6α-Hydroxycortisol | 12.3 | 5.2 |

| 21-O-Acetyl Derivative | 18.7 | 7.8 |

Mass Spectrometry

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

21-O-Acetyl 6|A-Hydroxy Cortisol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different metabolites.

Substitution: The acetyl group at the 21st position can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H32O7

- Molecular Weight : 420.50 g/mol

- IUPAC Name : 2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl acetate

These properties highlight the compound's potential for various applications due to its stability and reactivity.

Chemistry

21-O-Acetyl 6α-Hydroxy Cortisol serves as a reference compound in steroid chemistry. It aids in the identification and quantification of cortisol derivatives in experimental settings. The compound's unique structure allows researchers to study the effects of acetylation on steroid activity.

Biology

In biological research, this compound is used to investigate the mechanisms through which cortisol influences cellular processes. It has been instrumental in studies examining how glucocorticoids modulate inflammation and immune responses.

Medicine

The medical applications of 21-O-Acetyl 6α-Hydroxy Cortisol are particularly promising. Research indicates its potential for treating inflammatory and autoimmune diseases by modulating immune responses and reducing inflammation. Its pharmacokinetics and pharmacodynamics are actively studied to optimize therapeutic strategies.

Industry

In industrial applications, the compound is utilized in developing synthetic routes for steroid hormones. Its properties make it valuable for creating pharmaceutical formulations and diagnostic assays.

21-O-Acetyl 6α-Hydroxy Cortisol exhibits several key biological activities:

- Anti-inflammatory Effects : It reduces levels of pro-inflammatory cytokines such as IL-1β and TNF-α.

- Immunosuppressive Properties : Inhibits T-cell activation and proliferation.

- Metabolic Regulation : Influences glucose metabolism and stress responses.

Research Applications Overview

| Field | Application |

|---|---|

| Chemistry | Reference standard for cortisol derivatives |

| Biology | Study of cellular signaling pathways |

| Medicine | Potential therapeutic effects in inflammatory and autoimmune disorders |

| Industry | Development of diagnostic assays and pharmaceutical formulations |

Case Studies

- Anti-inflammatory Study : In animal models of arthritis, treatment with 21-O-Acetyl 6α-Hydroxy Cortisol significantly reduced serum levels of inflammatory markers.

- Immunosuppressive Effects : In vitro studies demonstrated that the compound inhibited T-cell activation, suggesting its potential for managing autoimmune diseases.

- Metabolic Impact : Research indicated that this compound influences glucose metabolism, providing insights into managing metabolic disorders associated with chronic stress.

Mechanism of Action

The mechanism of action of 21-O-Acetyl 6|A-Hydroxy Cortisol involves its interaction with glucocorticoid receptors. Upon binding to the receptor, the compound forms a receptor-ligand complex that translocates into the cell nucleus. This complex binds to glucocorticoid response elements in the promoter region of target genes, regulating their expression. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Acetylation at 21-O : Increases molecular weight by 42.03 Da compared to cortisol and enhances lipophilicity, altering chromatographic retention (though exact data are unavailable) .

- 6α vs. 6β Hydroxylation : The 6α isomer (subject compound) and 6β-hydroxycortisol (e.g., Peak 1 in ) differ in stereochemistry, affecting receptor binding and metabolic pathways.

Metabolic and Diagnostic Relevance

- 21-O-Acetyl 6α-Hydroxy Cortisol: Primarily used as a stable isotopic tracer (e.g., deuterated form, C₂₃H₂₈D₄O₇, MW: 424.52) in LC–MS/MS assays to quantify endogenous cortisol metabolites .

- Cortisol : The parent hormone, with baseline levels of 20–800 nmol/L in healthy individuals . Elevated in stress responses but suppressed in 21-hydroxylase deficiency (21-OHD) .

- 21-Deoxycortisol : A hallmark biomarker for 21-OHD, with levels <1 nmol/L in healthy individuals but elevated to 10 nmol/L in patients .

- 6β-Hydroxycortisol : A cytochrome P450 3A4 (CYP3A4) activity indicator; its urinary ratio to cortisol reflects enzyme induction .

Analytical Performance in LC–MS/MS

Notes:

Clinical and Pharmacological Context

- Anti-inflammatory Activity : Cortisol’s glucocorticoid effects are reduced in acetylated or hydroxylated derivatives due to altered receptor binding .

Biological Activity

21-O-Acetyl 6α-Hydroxy Cortisol is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound features specific structural modifications, including acetylation at the 21st position and hydroxylation at the 6α position, which enhance its stability and biological activity compared to other cortisol derivatives. This article explores the biological activity of 21-O-Acetyl 6α-Hydroxy Cortisol, focusing on its mechanisms of action, pharmacological effects, and applications in scientific research.

The biological activity of 21-O-Acetyl 6α-Hydroxy Cortisol primarily involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound forms a receptor-ligand complex that translocates into the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter region of target genes. This process regulates gene expression related to inflammation and immune responses. The compound exhibits anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines and modulating various cellular processes .

Biological Activity

Key Biological Activities:

- Anti-Inflammatory Effects: 21-O-Acetyl 6α-Hydroxy Cortisol modulates inflammatory responses by influencing cytokine expression. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in various inflammatory diseases .

- Immunosuppressive Properties: The compound can suppress immune responses, making it valuable in treating autoimmune diseases. Its ability to inhibit lymphocyte activation and proliferation further supports its immunosuppressive role .

- Metabolic Regulation: As a cortisol derivative, it plays a role in regulating glucose metabolism and stress responses, which are critical in conditions like metabolic syndrome .

Research Applications

21-O-Acetyl 6α-Hydroxy Cortisol is utilized across various fields in scientific research:

| Field | Application |

|---|---|

| Chemistry | Used as a reference standard for identifying and quantifying cortisol derivatives. |

| Biology | Studied for its role in cellular signaling pathways and metabolic processes. |

| Medicine | Investigated for potential therapeutic effects in treating inflammatory and autoimmune disorders. |

| Industry | Employed in developing diagnostic assays and pharmaceutical formulations. |

Case Studies

Several studies have investigated the effects of 21-O-Acetyl 6α-Hydroxy Cortisol:

- Anti-Inflammatory Study: A recent study demonstrated that treatment with this compound significantly reduced serum levels of inflammatory markers in animal models of arthritis, indicating its potential for therapeutic use in chronic inflammatory conditions .

- Immunosuppressive Effects: In vitro studies showed that 21-O-Acetyl 6α-Hydroxy Cortisol inhibited T-cell activation, suggesting its application in managing autoimmune diseases .

- Metabolic Impact: Research indicated that this compound influences glucose metabolism, potentially providing insights into managing metabolic disorders associated with chronic stress .

Q & A

How can researchers accurately quantify 21-O-Acetyl 6β-Hydroxy Cortisol in biological matrices?

Answer:

Accurate quantification requires validated LC-MS/MS protocols due to the compound's structural similarity to endogenous glucocorticoids. Key steps include:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or urine. Include enzymatic deconjugation (e.g., β-glucuronidase treatment) to release conjugated metabolites .

- Chromatographic Separation : Employ reverse-phase columns (e.g., C18 or HILIC) with gradient elution to resolve 21-O-Acetyl 6β-Hydroxy Cortisol from interfering analytes like cortisol or cortisone .

- Mass Spectrometry : Optimize multiple reaction monitoring (MRM) transitions for selective detection. For example, use precursor ion m/z 423.2 → product ion m/z 327.1 (collision energy: 20 eV) .

- Validation : Assess linearity (1–500 ng/mL), intra-/inter-day precision (<15% CV), and recovery (>80%). Cross-validate against immunoassays to address potential matrix effects .

What are the primary metabolic pathways of 21-O-Acetyl 6β-Hydroxy Cortisol, and how can they be studied experimentally?

Answer:

The compound is likely metabolized via hepatic CYP450 enzymes and glucuronidation. Methodological approaches include:

- In Vitro Incubations : Use human liver microsomes (HLMs) or hepatocytes with NADPH cofactors to identify phase I metabolites. Monitor reactions via time-course LC-MS/MS to detect hydroxylation or deacetylation products .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., 21-O-Acetyl 6β-Hydroxy Cortisol-d4) as internal standards to track metabolic stability and clearance rates .

- Enzyme Inhibition Studies : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to assess isoform-specific contributions .

How should researchers design experiments to investigate the pharmacological effects of 21-O-Acetyl 6β-Hydroxy Cortisol on glucocorticoid receptor (GR) signaling?

Answer (Advanced):

- Cell-Based Assays : Transfect HEK293 cells with GR-luciferase reporters. Treat cells with 1–100 nM 21-O-Acetyl 6β-Hydroxy Cortisol and measure luminescence to quantify GR activation. Include dexamethasone as a positive control .

- Gene Expression Profiling : Use RNA-seq or qPCR to assess GR target genes (e.g., FKBP5 or GILZ) in primary lymphocytes. Normalize data to housekeeping genes and account for diurnal cortisol variations .

- In Vivo Models : Administer the compound to adrenalectomized rodents to eliminate endogenous glucocorticoid interference. Measure immunosuppressive effects via LPS-induced cytokine suppression assays .

What strategies are effective for synthesizing 21-O-Acetyl 6β-Hydroxy Cortisol with high stereochemical purity?

Answer (Advanced):

- Chemical Synthesis : Start with cortisol as the precursor. Protect the 11β- and 17α-hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers. Acetylate the 21-hydroxyl group with acetic anhydride, followed by regioselective oxidation at C6 using CrO3 to introduce the β-hydroxy configuration .

- Biocatalytic Approaches : Utilize Bacillus clausii butanediol dehydrogenase (BcBDH) to reduce 6-keto intermediates to the 6β-hydroxy form. Optimize reaction conditions with Mn²⁺ supplementation to enhance enzyme activity .

- Purification : Apply preparative HPLC with a chiral column (e.g., Chiralpak AD-H) to isolate the 6β isomer. Confirm purity via ¹H-NMR (δ 4.15 ppm for 6β-H proton) and high-resolution MS .

How can contradictory data on the bioactivity of 21-O-Acetyl 6β-Hydroxy Cortisol be resolved?

Answer (Advanced):

- Methodological Harmonization : Compare assay conditions (e.g., cell lines, serum-free media vs. FBS-containing media) across studies. Variability in GR affinity may arise from differential protein binding .

- Dose-Response Analysis : Re-evaluate studies using standardized concentrations (e.g., 1–100 nM) and exclude supra-physiological doses (>1 μM) that may induce non-specific effects .

- Meta-Analysis : Pool data from independent labs using random-effects models to quantify heterogeneity. Stratify results by assay type (e.g., transcriptional vs. functional endpoints) .

What are the best practices for handling and storing 21-O-Acetyl 6β-Hydroxy Cortisol in laboratory settings?

Answer:

- Storage : Store lyophilized powder at -20°C in airtight, light-resistant containers. Prepare stock solutions in anhydrous DMSO (≥99.9% purity) to prevent hydrolysis .

- Safety Protocols : Use fume hoods for weighing and PPE (gloves, lab coats) to avoid dermal exposure. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Acceptable degradation thresholds are <5% by LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.